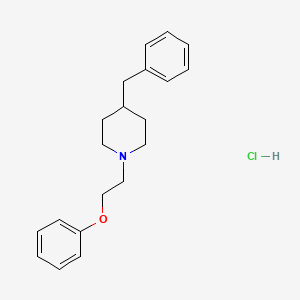

S1R agonist 1 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C20H26ClNO |

|---|---|

Peso molecular |

331.9 g/mol |

Nombre IUPAC |

4-benzyl-1-(2-phenoxyethyl)piperidine;hydrochloride |

InChI |

InChI=1S/C20H25NO.ClH/c1-3-7-18(8-4-1)17-19-11-13-21(14-12-19)15-16-22-20-9-5-2-6-10-20;/h1-10,19H,11-17H2;1H |

Clave InChI |

ZMNFHWLFDVATLX-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1CC2=CC=CC=C2)CCOC3=CC=CC=C3.Cl |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of S1R Agonist 1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sigma-1 receptor (S1R) has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. As a unique ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), the S1R plays a crucial role in cellular homeostasis, particularly under conditions of stress. S1R Agonist 1 Hydrochloride is a selective ligand for the S1R, demonstrating high affinity and neuroprotective properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and functional consequences. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of targeting the S1R.

Introduction to the Sigma-1 Receptor (S1R)

Initially misidentified as an opioid receptor, the Sigma-1 receptor is now understood to be a distinct entity, a 223-amino acid transmembrane protein with no homology to other mammalian proteins. It is ubiquitously expressed, with high concentrations in the central nervous system. The S1R resides predominantly at the MAM, a critical interface for communication between the ER and mitochondria. In its inactive state, the S1R is complexed with the binding immunoglobulin protein (BiP), an ER chaperone.

Molecular Mechanism of Action of this compound

The primary mechanism of action of this compound involves its direct binding to the S1R. This interaction induces a conformational change in the receptor, leading to its dissociation from BiP.[1] Once liberated, the S1R is free to interact with a variety of client proteins, thereby modulating their activity and initiating downstream signaling cascades.

Ligand Binding and Receptor Activation

This compound is a selective S1R agonist with a high binding affinity. The binding of the agonist to the S1R is the initial and critical step in its mechanism of action. This binding event is thought to occur within a hydrophobic pocket of the receptor.

Table 1: Binding Affinity of this compound

| Receptor | Ki (nM) |

| Sigma-1 Receptor (S1R) | 0.93[2][3] |

| Sigma-2 Receptor (S2R) | 72[2][3] |

The dissociation of the S1R-BiP complex upon agonist binding is a key event that "activates" the chaperone function of the S1R. This allows the S1R to translocate and interact with its various downstream effectors.

Key Signaling Pathways Modulated by this compound

The activation of S1R by this compound leads to the modulation of several critical signaling pathways that are fundamental to its neuroprotective and neurorestorative effects.

Regulation of Calcium Homeostasis

The S1R is a key regulator of intracellular calcium (Ca2+) signaling. Upon activation, the S1R translocates to the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) at the ER membrane, stabilizing it and potentiating Ca2+ release from the ER. This controlled release of Ca2+ is crucial for mitochondrial function and ATP production. S1R agonists, such as PRE-084, have been shown to increase intracellular calcium responses in astrocytes.[4] Furthermore, S1R activation can modulate the activity of voltage-gated calcium channels.[5][6]

Attenuation of Oxidative Stress

This compound exhibits neuroprotective effects against reactive oxygen species (ROS).[2][3] The activation of S1R has been shown to enhance the activity of antioxidant defense mechanisms. This is, in part, mediated by the potentiation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Modulation of NMDA Receptor Function and Excitotoxicity

This compound demonstrates a neuroprotective effect against N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.[3] S1Rs can form a complex with NMDA receptors and modulate their function. S1R activation can reduce the association of the NMDA receptor with postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS), thereby mitigating excitotoxic downstream signaling.

Promotion of Neuronal Plasticity and Neurite Outgrowth

S1R Agonist 1 has been shown to significantly increase nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells in a dose-dependent manner.[3] This effect is a hallmark of S1R agonism and is believed to be mediated through the modulation of various signaling pathways that regulate cytoskeletal dynamics and gene expression related to neuronal differentiation.

Quantitative Data

Due to the limited availability of public data for this compound, the following table includes data for the well-characterized S1R agonist PRE-084 to illustrate typical functional potencies.

Table 2: Functional Activity of the S1R Agonist PRE-084

| Assay | Cell Line/Model | Endpoint | EC50/IC50 | Result | Reference |

| Sigma Receptor Binding | - | IC50 | 44 nM | Potent binding to S1R | [7][8] |

| Neuroprotection against β-amyloid toxicity | Cultured cortical neurons | Cell Viability | Maximally neuroprotective at 10 µM | Reduced neuronal toxicity | [8] |

| Motor Performance Improvement | Wobbler mice | Paw abnormality and grip strength | 0.25 mg/kg | Ameliorated motor deficits | [8][9] |

| Neurite Elongation | Cerebellar granule neurons | Neurite Length | - | Improved neurite elongation | [7] |

| Intracellular Calcium Increase | Cultured astrocytes | Calcium Response | - | Increased intracellular calcium | [4] |

Experimental Protocols

Radioligand Binding Assay for S1R

Objective: To determine the binding affinity (Ki) of this compound for the Sigma-1 receptor.

Materials:

-

Membrane preparations from cells expressing S1R (e.g., CHO-K1 cells)

-

Radioligand: --INVALID-LINK---pentazocine

-

Non-specific ligand: Haloperidol

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Incubate cell membranes with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of this compound in the assay buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of haloperidol.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a filtration apparatus.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurite Outgrowth Assay in PC12 Cells

Objective: To quantify the effect of this compound on NGF-induced neurite outgrowth.

Materials:

-

PC12 cells

-

Cell culture medium (e.g., DMEM) with low serum

-

Nerve Growth Factor (NGF)

-

This compound

-

Collagen-coated culture plates

-

Microscope with imaging software

Procedure:

-

Seed PC12 cells on collagen-coated plates in low-serum medium.

-

Treat the cells with a sub-optimal concentration of NGF in the presence of varying concentrations of this compound.

-

Include a control group with NGF alone.

-

Incubate the cells for 48-72 hours to allow for neurite extension.

-

Capture images of the cells using a microscope.

-

Quantify neurite outgrowth using imaging software. Parameters to measure include the percentage of cells with neurites, the number of neurites per cell, and the average neurite length.

-

Analyze the data to determine the dose-dependent effect of this compound on neurite outgrowth.

Intracellular Calcium Imaging Assay

Objective: To measure changes in intracellular calcium levels in response to this compound.

Materials:

-

Cultured cells (e.g., astrocytes, neurons)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

This compound

-

Fluorescence microscope or plate reader with calcium imaging capabilities

Procedure:

-

Culture cells on glass coverslips or in microplates suitable for fluorescence imaging.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Establish a baseline fluorescence reading.

-

Add this compound to the cells and record the change in fluorescence intensity over time.

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Analyze the data to determine the kinetics and magnitude of the calcium response.

Conclusion

This compound is a selective and high-affinity ligand for the Sigma-1 receptor. Its mechanism of action is centered on the activation of this unique chaperone protein, leading to the modulation of key cellular processes including calcium homeostasis, oxidative stress, and neuronal plasticity. The neuroprotective and neurorestorative effects observed with this compound underscore the therapeutic potential of targeting the S1R for the treatment of a variety of CNS disorders. Further research, particularly to generate more extensive quantitative functional data, will be crucial in fully elucidating its therapeutic utility and advancing its development. This guide provides a foundational understanding of the core mechanisms of this compound, intended to facilitate further investigation and application in the field.

References

- 1. Sigma receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sigma-1 receptor increases intracellular calcium in cultured astrocytes and contributes to mechanical allodynia in a model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sigma-1 receptor agonist increases axon outgrowth of hippocampal neurons via voltage-gated calcium ions channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Neuroprotective effects of the Sigma-1 receptor (S1R) agonist PRE-084, in a mouse model of motor neuron disease not linked to SOD1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of S1R Agonist 1 Hydrochloride on NMDA Receptor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 receptor (S1R), a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a critical modulator of various neurotransmitter systems. Of particular interest is its intricate relationship with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function is implicated in numerous neurological and psychiatric disorders, making the S1R-NMDA receptor axis a promising target for therapeutic intervention. This technical guide provides an in-depth overview of the role of S1R agonist 1 hydrochloride in modulating NMDA receptor activity, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Concepts: S1R and NMDA Receptor Interaction

The interaction between S1R and the NMDA receptor is multifaceted, involving direct and indirect mechanisms that ultimately fine-tune glutamatergic neurotransmission. S1R agonists have been shown to potentiate NMDA receptor function through several key actions:

-

Enhanced Receptor Expression and Trafficking: Activation of S1R promotes the synthesis and transport of NMDA receptor subunits, specifically GluN2A and GluN2B, to the neuronal surface. This leads to an increased density of functional NMDA receptors at the synapse.

-

Direct Protein-Protein Interaction: S1R physically interacts with NMDA receptor subunits, particularly the GluN2 subunits. This interaction is enhanced in the presence of S1R agonists and is thought to allosterically modulate receptor function.

-

Modulation of Downstream Signaling: S1R activation influences intracellular signaling cascades that are also regulated by NMDA receptor activity, including those involving calcium-dependent kinases and transcription factors.

-

Neuroprotection against Excitotoxicity: Paradoxically, while potentiating NMDA receptor function under physiological conditions, S1R agonists have also demonstrated neuroprotective effects against NMDA-induced excitotoxicity, a hallmark of many neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction between S1R agonists and the NMDA receptor.

Table 1: Binding Affinity of S1R Agonist 1

| Compound | Target | K_i_ (nM) | Reference |

| S1R agonist 1 | S1R | 0.93 | [1][2] |

| S2R | 72 | [1][2] |

Table 2: Effect of S1R Agonists on NMDA Receptor Subunit Expression

| S1R Agonist | NMDA Receptor Subunit | Fold Increase in Expression | Cell/Tissue Type | Reference |

| (+)-SKF 10,047 | GluN2A | ~2.6 | Rat Hippocampus | [3] |

| GluN2B | ~2.6 | Rat Hippocampus | [3] | |

| PRE-084 | GluN2A/B | Not specified | Rat Hippocampus | [3] |

| (+)-Pentazocine | GluN2A/B | Not specified | Rat Hippocampus | [3] |

Signaling Pathways

The modulation of NMDA receptor function by S1R agonists involves a complex interplay of intracellular signaling pathways. The following diagram illustrates the proposed signaling cascade initiated by S1R activation, leading to the potentiation of NMDA receptor activity and downstream effects.

S1R-NMDA Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments used to investigate the role of this compound in NMDA receptor modulation.

Co-Immunoprecipitation (Co-IP) for S1R-NMDA Receptor Interaction

This protocol is designed to determine the physical interaction between S1R and NMDA receptor subunits in brain tissue.

Co-Immunoprecipitation Workflow.

Materials:

-

Hippocampal tissue

-

RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

Protease and phosphatase inhibitor cocktails

-

Protein A/G agarose (B213101) beads

-

Primary antibodies: anti-S1R, anti-GluN2B, IgG control

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Chemiluminescence detection system

Procedure:

-

Homogenize hippocampal tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the homogenate at 14,000 x g for 30 minutes at 4°C.

-

Collect the supernatant (lysate).

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the pre-cleared supernatant.

-

Incubate the pre-cleared lysate with either anti-S1R antibody, anti-GluN2B antibody, or a non-specific IgG control overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for 2 hours at 4°C.

-

Pellet the beads by centrifugation at 1,000 x g for 5 minutes at 4°C.

-

Wash the bead pellet three times with ice-cold lysis buffer.

-

Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the reciprocal protein (e.g., blot for GluN2B when S1R was immunoprecipitated).

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted for recording NMDA receptor-mediated currents from CA1 pyramidal neurons in hippocampal slices to assess the effect of this compound.

Electrophysiology Experimental Workflow.

Solutions:

-

Artificial Cerebrospinal Fluid (ACSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 2 mM MgSO₄, 26 mM NaHCO₃, 10 mM glucose, 2 mM CaCl₂; saturated with 95% O₂/5% CO₂.

-

Internal Solution: 135 mM Cs-methanesulfonate, 8 mM NaCl, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM QX-314; pH 7.25 with CsOH.

Procedure:

-

Prepare acute coronal hippocampal slices (300-400 µm) from adult rodents.

-

Allow slices to recover in ACSF for at least 1 hour.

-

Transfer a slice to the recording chamber and perfuse with ACSF at 2-3 ml/min.

-

Identify CA1 pyramidal neurons using DIC optics.

-

Establish a whole-cell patch-clamp recording.

-

Voltage-clamp the neuron at +40 mV to relieve the Mg²⁺ block of NMDA receptors.

-

Record baseline NMDA receptor-mediated excitatory postsynaptic currents (NMDA-EPSCs) evoked by Schaffer collateral stimulation.

-

Bath apply this compound at the desired concentration (e.g., 1-10 µM).

-

Record NMDA-EPSCs in the presence of the agonist.

-

Analyze the data to determine changes in the amplitude, rise time, and decay kinetics of the NMDA-EPSCs.

Calcium Imaging with Fura-2 AM

This protocol is for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in cultured neurons in response to NMDA application, and the modulatory effect of this compound.

Calcium Imaging Experimental Workflow.

Materials:

-

Primary neuronal cultures on glass coverslips

-

Fura-2 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

NMDA

-

This compound

-

Fluorescence imaging system with 340 nm and 380 nm excitation wavelengths and an emission filter around 510 nm.

Procedure:

-

Culture primary neurons (e.g., hippocampal or cortical) on glass coverslips.

-

Prepare a loading solution of 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C.

-

Wash the cells with HBSS and incubate for a further 30 minutes to allow for complete de-esterification of the dye.

-

Mount the coverslip onto the imaging chamber of a fluorescence microscope.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Pre-incubate the cells with this compound for a defined period.

-

Stimulate the cells with a specific concentration of NMDA.

-

Record the changes in the 340/380 nm fluorescence ratio over time.

-

Analyze the data to quantify the peak amplitude and duration of the calcium transient in the presence and absence of the S1R agonist.

Conclusion

This compound represents a potent and selective tool for the modulation of NMDA receptor function. The evidence presented in this guide highlights its ability to enhance NMDA receptor expression, trafficking, and signaling, while also offering neuroprotective benefits. The detailed experimental protocols provide a framework for researchers to further investigate the therapeutic potential of this and other S1R agonists in the context of neurological and psychiatric disorders characterized by NMDA receptor dysregulation. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying the S1R-NMDA receptor partnership and to translate these preclinical findings into clinical applications.

References

- 1. Repeated whole-cell patch-clamp recording from CA1 pyramidal cells in rodent hippocampal slices followed by axon initial segment labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Discovery and Synthesis of S1R Agonist 1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of S1R Agonist 1 Hydrochloride, a selective agonist of the Sigma-1 Receptor (S1R). The document details the core pharmacological data, outlines detailed experimental protocols for its synthesis and biological characterization, and visualizes the key signaling pathways and experimental workflows.

Core Pharmacological Data

S1R Agonist 1, also identified as Compound 6b, demonstrates high affinity and selectivity for the Sigma-1 Receptor over the Sigma-2 Receptor (S2R). Its hydrochloride salt is the form typically used in experimental settings. The compound has shown significant neuroprotective effects in various in vitro models.

Table 1: Quantitative Pharmacological Data for S1R Agonist 1

| Parameter | Value | Cell Line/System | Citation |

| Ki for S1R | 0.93 nM | Guinea Pig Brain Membranes | [1][2] |

| Ki for S2R | 72 nM | Rat Liver Membranes | [1][2] |

| S2R/S1R Selectivity Ratio | ~77 | - | [1][2] |

| Neuroprotection against NMDA-induced toxicity | Effective at 0.1-5 µM | SH-SY5Y cells | [1] |

| Neuroprotection against Rotenone-induced damage | Significant at 1 µM (24h) | SH-SY5Y cells | [1] |

| Enhancement of NGF-induced neurite outgrowth | Significant at 0.1-5 µM | PC12 cells | [1] |

| Cytotoxicity (A549, LoVo, Panc-1 cells) | No cytotoxicity observed up to 10 µM (24-72h) | A549, LoVo, Panc-1 cells | [1] |

| Zebrafish Embryo Toxicity | Death of 4 out of 8 embryos at 10 µM (120h) | Zebrafish Embryos | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the formation of a key piperazine (B1678402) intermediate followed by amide coupling and subsequent salt formation. While a specific, detailed protocol for this exact compound is not publicly available, a representative synthesis is outlined below based on established methods for analogous structures.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(Cyclohexylmethyl)piperazine (B1349345)

-

To a solution of piperazine (2 equivalents) in a suitable solvent such as ethanol, add cyclohexanecarbaldehyde (1 equivalent).

-

Stir the mixture at room temperature for 1-2 hours to form the iminium ion intermediate.

-

Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (1.5 equivalents), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(cyclohexylmethyl)piperazine.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of N-((4-(Cyclohexylmethyl)piperazin-1-yl)methyl)benzamide (S1R Agonist 1)

-

To a solution of 1-(cyclohexylmethyl)piperazine (1 equivalent) and formaldehyde (B43269) (1.2 equivalents, as a 37% aqueous solution) in a solvent like ethanol, add benzamide (B126) (1 equivalent).

-

Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain S1R Agonist 1.

Step 3: Formation of this compound

-

Dissolve the purified S1R Agonist 1 in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Filter the resulting solid, wash with cold anhydrous solvent, and dry under vacuum to yield this compound as a white or off-white solid.

Key Experimental Protocols for Biological Evaluation

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol determines the binding affinity (Ki) of S1R Agonist 1 for the Sigma-1 receptor.

-

Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge. Resuspend the pellet and repeat the centrifugation. The final pellet is resuspended in the assay buffer.

-

Assay: In a 96-well plate, add the membrane preparation, the radioligand ([³H]-(+)-pentazocine, typically at a concentration near its Kd), and varying concentrations of S1R Agonist 1.

-

Incubation: Incubate the plate at 37°C for 90 minutes.

-

Filtration: Terminate the binding by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of S1R Agonist 1 that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

NMDA-Induced Neurotoxicity Assay in SH-SY5Y Cells

This assay evaluates the neuroprotective effect of S1R Agonist 1 against excitotoxicity.

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium until they reach 70-80% confluency.

-

Treatment: Pre-treat the cells with varying concentrations of this compound (0.1-5 µM) for a specified period (e.g., 1 hour).

-

Induction of Neurotoxicity: Expose the cells to N-methyl-D-aspartate (NMDA) at a concentration known to induce significant cell death (e.g., 100-500 µM) for 24 hours.

-

Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Compare the viability of cells treated with S1R Agonist 1 and NMDA to those treated with NMDA alone to determine the neuroprotective effect.

NGF-Induced Neurite Outgrowth Assay in PC12 Cells

This assay assesses the effect of S1R Agonist 1 on neuronal differentiation.

-

Cell Seeding: Plate PC12 cells on collagen-coated plates in a low-serum medium.

-

Treatment: Treat the cells with Nerve Growth Factor (NGF) at a concentration that induces sub-maximal neurite outgrowth (e.g., 50 ng/mL) in the presence or absence of varying concentrations of this compound (0.1-5 µM).

-

Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

-

Quantification of Neurite Outgrowth: Capture images of the cells using a microscope. A cell is considered differentiated if it possesses at least one neurite that is longer than the diameter of the cell body. Quantify the percentage of differentiated cells or the average neurite length.

-

Data Analysis: Compare the extent of neurite outgrowth in cells treated with NGF and S1R Agonist 1 to those treated with NGF alone.

Cytotoxicity Assay (MTT)

This assay determines the potential cytotoxic effects of S1R Agonist 1.

-

Cell Seeding: Plate cancer cell lines (e.g., A549, LoVo, Panc-1) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Expose the cells to a range of concentrations of this compound (e.g., 0-10 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling Pathway

Activation of the Sigma-1 Receptor by an agonist like S1R Agonist 1 initiates a cascade of intracellular events. S1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). Under basal conditions, it is often complexed with the binding immunoglobulin protein (BiP). Agonist binding leads to the dissociation of S1R from BiP, allowing it to interact with and modulate the function of various client proteins, including ion channels and signaling kinases. This modulation ultimately leads to the observed neuroprotective and pro-survival effects.

Caption: S1R Agonist 1 binds to the S1R-BiP complex, promoting its dissociation and activating S1R.

Experimental Workflow for S1R Agonist 1 Evaluation

The evaluation of a novel S1R agonist like S1R Agonist 1 follows a structured workflow, from initial synthesis and characterization to in vitro and in vivo testing.

Caption: A typical workflow for the discovery and preclinical evaluation of an S1R agonist.

This guide provides a foundational understanding of this compound for researchers in the field of drug discovery. The detailed protocols and data serve as a valuable resource for the further investigation and development of selective S1R agonists as potential therapeutic agents.

References

An In-Depth Technical Guide to the Binding Affinity and Kinetics of S1R Agonist 1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of S1R Agonist 1 Hydrochloride, a selective agonist for the Sigma-1 receptor (S1R). The S1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a variety of cellular processes and considered a promising therapeutic target for a range of neurological and psychiatric disorders.[1][2][3] This document details the compound's binding affinity, outlines the experimental protocols for its characterization, and visualizes the associated signaling pathways.

Core Quantitative Data

The binding affinity of this compound (also referred to as Compound 6b) has been determined through competitive radioligand binding assays.[4] The key quantitative data are summarized in the table below, highlighting its high affinity and selectivity for the Sigma-1 receptor over the Sigma-2 receptor (S2R).

| Compound | Target | K_i_ (nM) | Selectivity (S2R/S1R) |

| This compound | S1R | 0.93 | 77.4-fold |

| S2R | 72 |

Note on Binding Kinetics: As of the latest available data, specific binding kinetic parameters such as the association rate constant (k_on_), dissociation rate constant (k_off_), and residence time for this compound have not been publicly reported. The determination of these parameters would require dedicated experimental investigation using techniques such as surface plasmon resonance (SPR) or kinetic radioligand binding assays.

Experimental Protocols

The determination of the binding affinity (K_i_) of this compound is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Radioligand Binding Assay for K_i_ Determination

Objective: To determine the inhibitory constant (K_i_) of this compound at the Sigma-1 receptor.

Materials:

-

Membrane Preparation: Guinea pig brain or liver membranes, or cell membranes from a cell line expressing human S1R (e.g., HEK-293).

-

Radioligand: [³H]-(+)-pentazocine, a selective S1R ligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: Haloperidol or another high-affinity, structurally distinct S1R ligand.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Filtration System: 96-well plate harvester with glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a known protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (typically at its K_d_ value), and varying concentrations of this compound.

-

Incubation: Incubate the plates at 37°C for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

K_i_ = IC₅₀ / (1 + [L]/K_d_)

where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Signaling Pathways and Experimental Workflows

The activation of the Sigma-1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, visualize a key S1R signaling pathway and the experimental workflow for determining binding affinity.

Caption: Agonist-induced S1R signaling pathway.

Caption: Workflow for K_i_ determination.

References

S1R Agonist 1 Hydrochloride: A Technical Guide to its Role in Oxidative Stress Reduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 Receptor (S1R), a unique ligand-regulated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, has emerged as a promising therapeutic target for a variety of neurological disorders.[1][2] Activation of S1R has been shown to confer neuroprotection through various mechanisms, including the modulation of intracellular calcium signaling, attenuation of ER stress, and reduction of oxidative stress.[1][2][3][4] This technical guide provides an in-depth overview of S1R Agonist 1 Hydrochloride, a potent and selective S1R agonist, and its role in mitigating oxidative stress-induced neuronal damage.

This compound, identified as 4-benzyl-1-(2-phenoxyethyl)piperidine (B8295457) hydrochloride (also referred to as compound 6b), has demonstrated significant neuroprotective effects in preclinical studies.[5] This document will detail the quantitative data from these studies, provide comprehensive experimental protocols for assessing its efficacy, and illustrate the key signaling pathways involved in its mechanism of action.

Quantitative Data on Neuroprotective Effects

The neuroprotective capacity of this compound has been evaluated in well-established in vitro models of neuronal damage using human neuroblastoma SH-SY5Y cells. The following tables summarize the quantitative data from these studies, demonstrating the compound's efficacy in protecting against toxins that induce oxidative stress and excitotoxicity.

Table 1: Neuroprotective Effect of this compound Against Rotenone-Induced Toxicity in SH-SY5Y Cells

| Treatment Group | Concentration of S1R Agonist 1 HCl | Cell Viability (% of Control) |

| Control | - | 100% |

| Rotenone (B1679576) (25 µM) | - | ~50% |

| Rotenone (25 µM) + S1R Agonist 1 HCl | 1.0 µM | Significantly increased vs. Rotenone alone |

| Rotenone (25 µM) + S1R Agonist 1 HCl | 5.0 µM | Significantly increased vs. Rotenone alone |

| Rotenone (25 µM) + S1R Agonist 1 HCl (1.0 µM) + S1R Antagonist (PB212, 5 µM) | - | Protection reversed |

Data synthesized from Linciano P, et al. Eur J Med Chem. 2023;249:115163.

Table 2: Neuroprotective Effect of this compound Against NMDA-Induced Excitotoxicity in SH-SY5Y Cells

| Treatment Group | Concentration of S1R Agonist 1 HCl | Cell Viability (% of Control) |

| Control | - | 100% |

| NMDA (250 µM) | - | ~50% |

| NMDA (250 µM) + S1R Agonist 1 HCl | 0.1 µM | Complete cell survival |

| NMDA (250 µM) + S1R Agonist 1 HCl | 0.5 µM | Complete cell survival |

| NMDA (250 µM) + S1R Agonist 1 HCl | 1.0 µM | Complete cell survival |

| NMDA (250 µM) + S1R Agonist 1 HCl | 5.0 µM | Complete cell survival |

| NMDA (250 µM) + S1R Agonist 1 HCl (0.1 µM) + S1R Antagonist (PB212, 5 µM) | - | Protection significantly reverted |

Data synthesized from Linciano P, et al. Eur J Med Chem. 2023;249:115163.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables.

Cell Culture

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 50 U/mL penicillin, and 50 mg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified atmosphere of 95% air and 5% CO2 at 37°C. The culture medium is changed every 2 days.[6]

In Vitro Model of Rotenone-Induced Toxicity

This protocol establishes a model of mitochondrial dysfunction and oxidative stress.

-

Cell Seeding: SH-SY5Y cells are seeded in 96-well plates at a density of approximately 7,000 cells per well and incubated for 24 hours.

-

Treatment:

-

The culture medium is replaced with fresh medium containing a reduced serum concentration (2% FBS).

-

Cells are pre-incubated with this compound at the desired concentrations (e.g., 1.0 µM and 5.0 µM) for a specified period (typically 1-2 hours) before the addition of the toxin.

-

Rotenone is then added to the wells to a final concentration of 25 µM.

-

For antagonist studies, the S1R antagonist PB212 (5 µM) is co-incubated with the agonist and rotenone.

-

-

Incubation: Cells are incubated for 24 hours.

-

Assessment: Cell viability is assessed using the MTT assay.

In Vitro Model of NMDA-Induced Excitotoxicity

This protocol models neuronal damage caused by excessive glutamate (B1630785) receptor activation.

-

Cell Seeding: SH-SY5Y cells are seeded in 96-well plates as described for the rotenone model.

-

Treatment:

-

The culture medium is replaced with fresh, reduced serum (2% FBS) medium.

-

Cells are co-incubated with N-methyl-D-aspartate (NMDA) at a final concentration of 250 µM and this compound at various concentrations (0.1, 0.5, 1.0, and 5.0 µM).

-

For antagonist studies, the S1R antagonist PB212 (5 µM) is added along with NMDA and the agonist.

-

-

Incubation: Cells are incubated for 24 hours.

-

Assessment: Cell viability is measured using the MTT assay.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.[7]

-

Reagent Preparation: A stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is prepared in phosphate-buffered saline (PBS) at a concentration of 5 mg/mL.

-

Procedure:

-

Following the 24-hour treatment period, 10 µL of the MTT stock solution is added to each well of the 96-well plate.

-

The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

-

After incubation, the medium is carefully removed.

-

100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

-

The plate is gently agitated for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control cells.

Signaling Pathways and Mechanism of Action

S1R agonists exert their neuroprotective effects by modulating several intracellular signaling pathways. The activation of S1R by this compound is believed to initiate a cascade of events that ultimately leads to a reduction in oxidative stress and an increase in cell survival.

Core Signaling Pathway

Under basal conditions, S1R is associated with the binding immunoglobulin protein (BiP), an ER chaperone. Upon stimulation by an agonist like this compound, or in response to cellular stress, S1R dissociates from BiP.[2] This dissociation allows S1R to interact with other client proteins, most notably the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) at the ER-mitochondrion interface.[1][2] This interaction stabilizes IP3R and modulates Ca2+ transfer from the ER to the mitochondria, a critical process for maintaining mitochondrial function and cellular bioenergetics.[2]

By regulating calcium homeostasis and reducing ER stress, S1R activation can prevent the downstream activation of apoptotic pathways and promote the expression of pro-survival factors like Bcl-2.[3] Furthermore, S1R activation has been shown to upregulate antioxidant response elements (ARE), leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which directly combat oxidative stress.

Caption: Proposed signaling pathway of this compound in reducing oxidative stress.

Experimental Workflow

The general workflow for evaluating the neuroprotective effects of this compound against oxidative stress is depicted below.

Caption: General experimental workflow for assessing neuroprotection.

Conclusion

This compound is a potent and selective Sigma-1 Receptor agonist with significant neuroprotective properties against oxidative stress and excitotoxicity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The elucidated signaling pathways highlight the multifaceted mechanism by which S1R activation can promote neuronal survival. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to advance its potential as a novel treatment for neurodegenerative diseases characterized by oxidative stress.

References

- 1. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 3. The sigma-1 receptor protects against cellular oxidative stress and activates antioxidant response elements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unimore.it [iris.unimore.it]

- 6. bbrc.in [bbrc.in]

- 7. MTT assay protocol | Abcam [abcam.com]

In Vivo Efficacy of S1R Agonist 1 Hydrochloride in Zebrafish: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the preclinical assessment of S1R Agonist 1 Hydrochloride in zebrafish models, providing insights into its therapeutic potential and underlying mechanisms of action.

Introduction to Sigma-1 Receptor (S1R) and its Agonists

The Sigma-1 Receptor (S1R) is a crucial transmembrane protein located in the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM)[1]. It functions as a molecular chaperone, modulating a variety of cellular responses and signaling pathways[1]. S1R is implicated in cellular calcium homeostasis, the unfolded protein response, and mitochondrial function[1][2]. Small molecules that act as S1R agonists can activate the receptor and have demonstrated therapeutic potential in models of neurodegenerative disorders[1].

This compound (also referred to as Compound 6b) is a selective S1R agonist that has shown neuroprotective properties against reactive oxygen species (ROS) and NMDA-induced neurotoxicity in in vitro studies[3]. The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying neurological diseases and for high-throughput screening of therapeutic compounds due to its genetic tractability and physiological similarity to mammals[1][4].

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vivo effects of this compound and a related compound in zebrafish embryos.

Table 1: Acute Toxicity of this compound in Zebrafish Embryos

| Concentration (µM) | Exposure Duration (hours) | Observation | Source |

| 10 | 120 | 50% mortality (4 out of 8 embryos) | [3] |

Table 2: Acute Toxicity of a Structurally Similar Compound (S1R Agonist 2) in Zebrafish Embryos

| Concentration (µM) | Exposure Duration (hours) | Observation | Source |

| 10 | 120 | 0% mortality (100% of embryos alive) | [5] |

| 50 | 120 | 100% mortality | [5] |

Experimental Protocols

Detailed methodologies for key experiments involving S1R agonists in zebrafish are outlined below.

3.1. Zebrafish Husbandry and Maintenance

-

Strain: Wild-type or specific mutant lines (e.g., s1r knockout) are used.

-

Housing: Zebrafish are maintained in a controlled environment with a 14/10-hour light/dark cycle at a constant temperature of 28.5°C.

-

Breeding: Embryos are obtained through natural spawning and collected for experiments.

-

Rearing: Embryos are raised in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄) in an incubator at 28.5°C.

3.2. Drug Administration

-

Method: For larval studies, compounds are typically administered by adding them directly to the E3 medium at the desired concentrations.

-

Vehicle Control: A vehicle control (e.g., DMSO) is run in parallel to account for any effects of the solvent.

3.3. Behavioral Assays

3.3.1. Visual Motor Response (VMR) Test

-

Objective: To assess locomotor activity in response to changes in light.

-

Apparatus: A multi-well plate reader equipped with an infrared tracking system.

-

Procedure:

-

Larvae at 5 days post-fertilization (dpf) are placed individually into wells of a 96-well plate.

-

The plate is placed in the tracking system and larvae are allowed to acclimate.

-

A defined light-dark paradigm is initiated (e.g., alternating periods of light and darkness).

-

Locomotor activity (distance moved, velocity) is recorded during both light and dark phases.

-

Data is analyzed to determine differences in activity between treatment groups[6][7].

-

3.3.2. Threat Response Assay (Freezing Behavior)

-

Objective: To evaluate the modulation of fear or anxiety-like responses.

-

Apparatus: A high-throughput behavioral chamber with a strobe light stimulus.

-

Procedure:

-

Zebrafish larvae are placed in individual wells.

-

Following an acclimation period, a threatening stimulus (e.g., strobe light) is presented.

-

The typical response is a cessation of movement, known as "freezing."

-

Automated tracking software quantifies the duration of freezing behavior.

-

The effect of S1R agonists on switching this behavior from freezing to an escape-like response is measured[4][8].

-

3.4. Toxicity Assessment

-

Objective: To determine the lethal concentration of the compound.

-

Procedure:

-

Zebrafish embryos are exposed to a range of concentrations of the S1R agonist starting from early development.

-

Mortality is assessed at specific time points (e.g., every 24 hours up to 120 hours).

-

The concentration at which 50% of the embryos die (LC50) is determined.

-

Visualization of Pathways and Workflows

4.1. Sigma-1 Receptor Signaling Pathway

Caption: Simplified S1R signaling cascade upon agonist binding or cellular stress.

4.2. Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for assessing S1R agonist efficacy and toxicity in zebrafish.

References

- 1. Sigma-1 Receptor Is Critical for Mitochondrial Activity and Unfolded Protein Response in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sigma-1 receptor ligands control a switch between passive and active threat responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Activation of the sigma-1 receptor chaperone alleviates symptoms of Wolfram syndrome in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Sigma-1 Receptor Agonist "S1R Agonist 1 Hydrochloride": A Technical Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 receptor (S1R) has emerged as a compelling molecular target in the quest for effective therapies for a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[1][2] Localized primarily at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER), the S1R functions as a unique ligand-operated molecular chaperone. Its activation by agonists, such as the conceptual "S1R Agonist 1 Hydrochloride," initiates a cascade of neuroprotective cellular events. This technical guide provides an in-depth overview of the core mechanisms, quantitative data from preclinical and clinical studies of representative S1R agonists, detailed experimental protocols, and visualizations of key signaling pathways and research workflows.

Mechanism of Action of S1R Agonists

Under basal conditions, the S1R is held in an inactive state through its association with the binding immunoglobulin protein (BiP), also known as GRP78.[3][4] Upon cellular stress or stimulation by an agonist, the S1R dissociates from BiP, allowing it to interact with a variety of client proteins and modulate key cellular signaling pathways to promote cell survival.[3][4] The neuroprotective effects of S1R agonists are multifaceted and include:

-

Modulation of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): S1R activation helps to mitigate ER stress by interacting with key UPR sensors such as PERK, IRE1α, and ATF6. This modulation helps to restore protein folding homeostasis and prevent the initiation of apoptotic pathways.

-

Regulation of Calcium Homeostasis: S1R agonists influence intracellular calcium signaling, a critical process that is often dysregulated in neurodegenerative diseases.

-

Enhancement of Neurotrophic Factor Signaling: Activation of S1R has been shown to increase the expression and secretion of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which supports neuronal survival and plasticity.[5]

-

Reduction of Oxidative Stress and Neuroinflammation: S1R agonists can attenuate the production of reactive oxygen species (ROS) and modulate the activity of microglia, the resident immune cells of the central nervous system, thereby reducing neuroinflammation.[6][7][8][9]

Quantitative Data for Representative S1R Agonists

The following tables summarize key quantitative data for three well-studied S1R agonists: PRE-084, ANAVEX®2-73 (blarcamesine), and Pridopidine. This data provides insights into their binding affinities and their efficacy in various preclinical and clinical contexts.

| S1R Agonist | Binding Affinity (Ki) for S1R | IC50 for S1R | Other Receptor Affinities |

| PRE-084 | 2.2 nM[1][2] | 44 nM[10][11][12] | σ2 receptors (Ki = 13091 nM), PCP receptors (IC50 > 100,000 nM)[1][10] |

| ANAVEX®2-73 | < 500 nM (for muscarinic M1-M4) | 860 nM[3] | Muscarinic M1-M4 receptors[3] |

| Pridopidine | 70-80 nM[13][14][15] | Dopamine D2 receptor (low affinity)[13][14][15] |

Table 1: Binding Affinities of Representative S1R Agonists

| S1R Agonist | In Vitro / In Vivo Model | Dose/Concentration | Key Quantitative Results |

| PRE-084 | Excitotoxic brain injury in newborn mice | 0.1 µg/g and 10 µg/g (i.p.) | Significantly reduced lesion size in cortical gray matter.[16][17] |

| PRE-084 | Wobbler mouse model of motor neuron disease | Chronic treatment | Significantly increased BDNF levels in the gray matter and improved motor neuron survival.[9] |

| PRE-084 | Rat model of root avulsion injury | 0.25 mg/kg daily | Promoted motoneuron survival (68% vs 43% in untreated).[18] |

| ANAVEX®2-73 | Phase 2a clinical trial in Alzheimer's disease | 30 mg oral dose | ~80% probability of achieving a +2 points or higher improvement in MMSE score over 5 weeks.[1] |

| ANAVEX®2-73 | Phase 2a clinical trial in Alzheimer's disease | 57 weeks of treatment | Improved cognition scores by +2.0 points on MMSE (9% mean improvement from baseline).[14] |

| ANAVEX®2-73 | Phase 2a clinical trial in Alzheimer's disease | 57 weeks of treatment | Improved ADCS-ADL score by +4.9 points (7% mean improvement from baseline).[14] |

| Pridopidine | YAC128 mouse model of Huntington's disease | 10 or 30 mg/kg for 10.5 months | Improved motor coordination and reduced depressive-like phenotypes.[2] |

| Pridopidine | PRIDE-HD study (early-stage Huntington's disease) | 45 mg bid for 52 weeks | Difference in Total Functional Capacity (TFC) change from baseline vs. placebo of 0.87 (nominal p = 0.0032).[3][19] |

| Pridopidine | Open-HART study (Huntington's disease) | 90 mg/day for 36 months | Slower decline in TFC compared to historical placebo cohorts.[20] |

Table 2: Efficacy Data for Representative S1R Agonists in Preclinical and Clinical Studies

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by S1R agonists and a typical experimental workflow for their investigation.

Caption: S1R-Mediated Modulation of the Unfolded Protein Response (UPR).

Caption: S1R-Mediated Enhancement of BDNF Signaling.

Caption: A Representative Drug Discovery Workflow for S1R Agonists.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy of S1R agonists in neurodegenerative disease research.

In Vitro Neuroprotection Assay in Primary Cortical Neurons

This protocol describes a method to assess the neuroprotective effects of an S1R agonist against glutamate-induced excitotoxicity in primary cortical neuron cultures.

1. Materials:

-

S1R agonist (e.g., PRE-084)

-

Primary cortical neurons (e.g., from E18 rat embryos)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Phosphate-buffered saline (PBS)

2. Procedure:

- Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates at a suitable density and culture in supplemented Neurobasal medium for 7-10 days to allow for maturation.

- S1R Agonist Pre-treatment: Pre-treat the neuronal cultures with various concentrations of the S1R agonist (e.g., 0.1, 1, 10 µM PRE-084) for 24 hours. Include a vehicle control group.

- Glutamate-induced Excitotoxicity: After pre-treatment, expose the neurons to a toxic concentration of glutamate (e.g., 50 µM) for 1 hour in a serum-free medium.

- Wash and Recovery: Following glutamate exposure, wash the cells with PBS and replace the medium with fresh, supplemented Neurobasal medium.

- Assessment of Cell Viability: After 24 hours of recovery, assess cell viability by measuring the release of LDH into the culture medium using a commercial kit, following the manufacturer's instructions.

- Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (neurons treated with a lysis buffer) and a negative control (untreated neurons). Plot the percentage of neuroprotection as a function of S1R agonist concentration to determine the dose-response relationship.

In Vivo Efficacy Study in the YAC128 Mouse Model of Huntington's Disease

This protocol outlines an approach to evaluate the therapeutic potential of an S1R agonist in the YAC128 transgenic mouse model, which expresses the full-length human huntingtin gene with 128 CAG repeats.

1. Animals and Housing:

-

YAC128 transgenic mice and wild-type littermates.

-

House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Administration:

- Treatment Groups: Divide YAC128 mice into a vehicle control group and one or more S1R agonist treatment groups (e.g., 10 mg/kg and 30 mg/kg pridopidine).[2] Include a wild-type control group receiving the vehicle.

- Administration: Administer the S1R agonist or vehicle daily via oral gavage or intraperitoneal injection, starting at a pre-symptomatic age (e.g., 1.5 months) and continuing for a specified duration (e.g., 10.5 months).[2]

3. Behavioral Testing:

- Perform a battery of behavioral tests at regular intervals to assess motor function, coordination, and psychiatric-like symptoms. Examples include:

- Rotarod Test: To assess motor coordination and balance.

- Open Field Test: To evaluate locomotor activity and anxiety-like behavior.

- Forced Swim Test: To measure depressive-like behavior.[2]

4. Histological and Molecular Analysis:

- Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue.

- Immunohistochemistry: Perform immunohistochemical staining on brain sections to assess neuronal survival (e.g., NeuN staining) and neuroinflammation (e.g., Iba1 staining for microglia, GFAP for astrocytes).

- Western Blotting or qPCR: Analyze protein or mRNA levels of key markers, such as BDNF, in brain homogenates to investigate the molecular mechanisms of action.

5. Data Analysis:

- Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the behavioral and molecular data between the different treatment groups.

Conclusion

The activation of the Sigma-1 receptor by agonists represents a promising, multi-faceted therapeutic strategy for neurodegenerative diseases. By modulating ER stress, enhancing neurotrophic support, and reducing neuroinflammation, S1R agonists have demonstrated significant neuroprotective potential in a variety of preclinical and clinical settings. The quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to translate the therapeutic promise of S1R agonism into effective treatments for patients suffering from these devastating disorders. Further research into the intricate molecular mechanisms of S1R and the development of novel, highly selective agonists will be crucial in advancing this exciting field of neuropharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 4. Sigma-1 Receptor (S1R) Interaction with Cholesterol: Mechanisms of S1R Activation and Its Role in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity | Aging [aging-us.com]

- 9. Neuroprotective effects of the Sigma-1 receptor (S1R) agonist PRE-084, in a mouse model of motor neuron disease not linked to SOD1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for brain-wide or region-specific microglia depletion and repopulation in adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Brain-Derived Neurotrophic Factor for High-throughput evaluation of selective Sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of the PERK-eIF2α-ATF4 Pathway in M1 Macrophages under Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Systematic behavioral evaluation of Huntington’s disease transgenic and knock-in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. YAC128 mouse model of Huntington disease is protected against subtle chronic manganese (Mn)-induced behavioral and neuropathological changes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mouse Models for Validating Preclinical Candidates for Huntington’s Disease - Neurobiology of Huntington's Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for S1R Agonist 1 Hydrochloride in Neurite Outgrowth Assays Using PC12 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro neurite outgrowth assays using the PC12 cell line to evaluate the efficacy of S1R Agonist 1 Hydrochloride. PC12 cells, derived from a rat adrenal pheochromocytoma, are a well-established model for studying neuronal differentiation.[1] Upon stimulation with Nerve Growth Factor (NGF), they differentiate into sympathetic neuron-like cells, extending neurites. This process can be potentiated by agonists of the Sigma-1 Receptor (S1R), a chaperone protein located at the endoplasmic reticulum.

This document outlines detailed protocols for cell culture, induction of neurite outgrowth, and quantitative analysis. It also includes a summary of the key signaling pathways involved and presents quantitative data in a clear, tabular format to facilitate experimental design and data interpretation.

Data Presentation: Efficacy of this compound

The following tables summarize the expected quantitative outcomes of this compound treatment in PC12 cells, based on published data for structurally and functionally similar S1R agonists. These tables are intended to serve as a reference for expected results and for comparison of experimental findings.

Table 1: Potentiation of NGF-Induced Neurite Outgrowth by this compound

| Treatment Group | Concentration | Percentage of Cells with Neurites (%) | Fold Increase vs. NGF alone |

| Control (vehicle) | - | < 5% | - |

| NGF alone | 2.5 ng/mL | 26 ± 4% | 1.0 |

| This compound alone | 1 µM | < 10% | - |

| NGF + this compound | 2.5 ng/mL + 1 µM | 36 ± 4% | ~1.4 |

Data are representative and compiled from studies using various S1R agonists.

Table 2: Dose-Dependent Effect of this compound on Neurite Elongation in the Presence of NGF

| This compound Concentration (µM) | Average Neurite Length (µm) |

| 0 (NGF alone) | Baseline |

| 0.1 | Increased |

| 0.5 | Significantly Increased |

| 1.0 | Maximally Increased |

| 5.0 | Plateau or Slight Decrease |

This table illustrates a typical dose-response relationship observed for S1R agonists in potentiating NGF-induced neurite elongation.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to assess the effect of this compound on neurite outgrowth in PC12 cells.

PC12 Cell Culture and Maintenance

-

Cell Line: PC12 (ATCC® CRL-1721™)

-

Culture Medium: RPMI-1640 medium supplemented with 10% horse serum (HS), 5% fetal bovine serum (FBS), and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells by gentle pipetting or brief trypsinization.

Neurite Outgrowth Assay

This protocol is designed for a 24-well plate format but can be adapted for other plate formats.

Materials:

-

PC12 cells

-

Complete culture medium

-

Differentiation medium: RPMI-1640 with 1% HS, 0.5% FBS, and 1% penicillin-streptomycin.

-

Collagen Type IV-coated 24-well plates

-

Nerve Growth Factor (NGF), rat recombinant

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixative solution: 4% paraformaldehyde in PBS

-

Permeabilization solution: 0.1% Triton X-100 in PBS

-

Blocking buffer: 5% bovine serum albumin (BSA) in PBS

-

Primary antibody: Anti-β-III tubulin antibody

-

Secondary antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

-

Nuclear stain: DAPI

-

Inverted microscope with fluorescence capabilities and a camera

Procedure:

-

Cell Seeding:

-

Coat 24-well plates with Collagen Type IV according to the manufacturer's instructions.

-

Trypsinize and resuspend PC12 cells in complete culture medium.

-

Seed cells at a density of 1 x 10^4 cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Induction of Differentiation and Treatment:

-

After 24 hours, aspirate the culture medium and gently wash the cells with PBS.

-

Replace with differentiation medium.

-

Prepare treatment groups:

-

Control (vehicle)

-

NGF alone (e.g., 2.5 ng/mL)

-

This compound alone (various concentrations, e.g., 0.1, 0.5, 1, 5 µM)

-

NGF + this compound (various concentrations of the agonist)

-

-

Incubate the cells for 48-72 hours.

-

-

Immunofluorescence Staining:

-

Aspirate the medium and wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate with anti-β-III tubulin antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Image Acquisition and Analysis:

-

Acquire images using an inverted fluorescence microscope. Capture multiple random fields per well.

-

Quantify neurite outgrowth using image analysis software (e.g., ImageJ with the NeuronJ plugin).

-

Parameters to measure:

-

Percentage of neurite-bearing cells: A cell is considered positive if it has at least one neurite longer than the diameter of its cell body.

-

Average neurite length per cell: Trace and measure the length of all neurites and divide by the number of neurite-bearing cells.

-

Number of neurites per cell: Count the number of neurites extending from each cell.

-

-

Visualization of Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed signaling pathway for S1R agonist-mediated potentiation of neurite outgrowth.

Caption: Experimental workflow for the neurite outgrowth assay.

Caption: S1R agonist signaling in neurite outgrowth potentiation.

References

Application Notes and Protocols for S1R Agonist 1 Hydrochloride in SH-SY5Y Cell Neuroprotection Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing S1R Agonist 1 Hydrochloride in neuroprotection assays with the human neuroblastoma SH-SY5Y cell line. This document outlines the underlying principles of Sigma-1 Receptor (S1R) mediated neuroprotection, detailed experimental protocols for assessing cytoprotective effects, and representative data.

Introduction

The Sigma-1 Receptor (S1R) is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] It plays a crucial role in cellular homeostasis and stress responses.[2][3] Activation of S1R by agonists has been shown to confer broad neuroprotective effects in various models of neurodegenerative diseases.[1][4] S1R agonists are believed to exert their protective effects through multiple mechanisms, including the modulation of calcium signaling, attenuation of endoplasmic reticulum stress, enhancement of neurotrophic factor signaling, and inhibition of apoptosis.[2][5]

The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for neurodegenerative disease research due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[6][7] These cells can be challenged with various neurotoxins to mimic the cellular damage observed in diseases like Parkinson's or Alzheimer's, making them an ideal system to evaluate the neuroprotective potential of compounds like this compound.

This document provides detailed protocols for cell culture, induction of neurotoxicity, and assessment of neuroprotection using cell viability and cytotoxicity assays.

S1R-Mediated Neuroprotective Signaling Pathways

Activation of the Sigma-1 Receptor by an agonist like this compound initiates a cascade of signaling events that collectively contribute to neuronal survival. Under conditions of cellular stress, the S1R dissociates from its binding partner, BiP (Binding Immunoglobulin Protein), and interacts with various client proteins to restore cellular homeostasis.[8] Key neuroprotective pathways include the stabilization of ER-mitochondria calcium exchange, potentiation of the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade through TrkB, and upregulation of anti-apoptotic proteins like Bcl-2.[1][2]

Figure 1: S1R Agonist Signaling Pathway for Neuroprotection.

Experimental Protocols

The following are detailed protocols for the culture of SH-SY5Y cells and the subsequent assessment of neuroprotection conferred by this compound against a neurotoxin such as rotenone.

Protocol 1: SH-SY5Y Cell Culture

-

Media Preparation: Prepare complete growth medium consisting of a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[9]

-

Cell Thawing: Rapidly thaw a cryopreserved vial of SH-SY5Y cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

-

Culturing: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Culture the cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: When cells reach approximately 80% confluency, aspirate the medium and wash the cells once with Phosphate-Buffered Saline (PBS).[10] Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach.[10] Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and plate at the desired density for experiments or continued culture.

Protocol 2: Neuroprotection Assay Workflow

The general workflow for assessing the neuroprotective effects of this compound involves pre-treatment with the compound followed by exposure to a neurotoxin.

Figure 2: Experimental Workflow for Neuroprotection Assay.

Protocol 3: MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is indicative of cell viability.[11]

-

Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[12]

-

Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Then, add the neurotoxin (e.g., rotenone) and incubate for the desired period (e.g., 24 hours).

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.[13]

-

Calculation: Calculate cell viability as a percentage of the untreated control.

Protocol 4: LDH Assay for Cytotoxicity

The LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating cytotoxicity.[14][15]

-

Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

-

Absorbance Measurement: Measure the absorbance at a wavelength specified by the kit manufacturer (typically around 490 nm).

-

Calculation: Determine cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Protocol 5: Western Blot for Apoptosis Markers

Western blotting can be used to detect changes in the expression of key apoptotic proteins.[17]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.[17] Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-